![molecular formula C21H24N6O3S2 B2856828 7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione CAS No. 872627-90-2](/img/no-structure.png)

7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

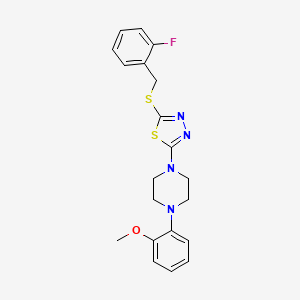

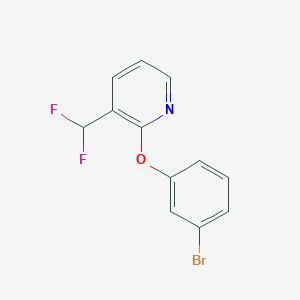

The compound is a complex organic molecule that includes several notable substructures, such as a benzo[d]thiazol-2-ylthio group, a morpholino group, and a purine dione group . These types of structures are often found in biologically active compounds, including pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The benzo[d]thiazol-2-ylthio group would contribute a six-membered ring with sulfur and nitrogen atoms . The morpholino group would add another six-membered ring containing an oxygen atom .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The thiazole ring is known to participate in a variety of reactions, including substitutions and additions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the morpholino group could potentially increase its solubility in water .

科学的研究の応用

Biological Activity and Synthesis

A series of substituted pyridines and purines containing 2,4-thiazolidinedione were synthesized and evaluated for their effect on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activity in vivo, highlighting the potential of such compounds in diabetes and lipid metabolism research (Kim et al., 2004).

Antiproliferative Activity

Novel derivatives of 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, indicating the potential of these compounds in cancer research (Chandrappa et al., 2008).

Polymer Semiconductors

The compound (3E,7E)-3,7-Bis(2-oxoindolin-3-ylidene)benzo[1,2-b:4,5-b']difuran-2,6(3H,7H)-dione was used as a new electron-acceptor building block for polymer semiconductors, showcasing applications in electronic devices and materials science (Yan et al., 2013).

Antimicrobial Applications

The synthesis and evaluation of pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives for their antimicrobial activities suggest the utility of such compounds in developing new antimicrobial agents (Jat et al., 2006).

Materials Chemistry

New ring systems derived from 4,5-diaminobenzo[b]thiophen and its derivatives highlight the compound's relevance in synthesizing novel materials for various applications, including electronic and optical devices (Chapman et al., 1971).

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the introduction of a benzo[d]thiazol-2-ylthio group onto a 7-(2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione scaffold.", "Starting Materials": [ "7-(2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione", "2-chloro-3-nitrobenzo[d]thiazole", "Sodium hydride", "2-methyl-3-(morpholin-4-yl)propan-1-ol", "Triethylamine", "Dimethylformamide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "The 7-(2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is reacted with sodium hydride in dimethylformamide to form the corresponding sodium salt.", "The 2-chloro-3-nitrobenzo[d]thiazole is reacted with sodium hydride in dimethylformamide to form the corresponding thiol.", "The thiol is then reacted with the sodium salt of the purine derivative in the presence of triethylamine in dimethylformamide to form the desired compound.", "The compound is then purified by column chromatography using a mixture of methanol and ethyl acetate as the eluent.", "The final compound is obtained as a white solid.", "The compound can be further characterized by various spectroscopic techniques such as NMR and mass spectrometry.", "The purity of the compound can be determined by HPLC analysis." ] } | |

CAS番号 |

872627-90-2 |

製品名 |

7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione |

分子式 |

C21H24N6O3S2 |

分子量 |

472.58 |

IUPAC名 |

7-[3-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione |

InChI |

InChI=1S/C21H24N6O3S2/c1-13(12-31-21-22-14-5-3-4-6-15(14)32-21)11-27-16-17(25(2)20(29)24-18(16)28)23-19(27)26-7-9-30-10-8-26/h3-6,13H,7-12H2,1-2H3,(H,24,28,29) |

InChIキー |

VMTULHYZQJFYID-UHFFFAOYSA-N |

SMILES |

CC(CN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C)CSC4=NC5=CC=CC=C5S4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-ethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2856749.png)

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-[2-[(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)amino]-2-oxoethoxy]acetamide](/img/structure/B2856757.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2856762.png)

![3-Tert-butyl-6-[4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl]pyridazine](/img/structure/B2856765.png)